molecular formula C26H24ClN5O2 B2441248 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893790-29-9

7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2441248
CAS No.: 893790-29-9
M. Wt: 473.96
InChI Key: YOQHRCADYBEDSK-UHFFFAOYSA-N
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Description

7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as chloro, dimethoxyphenethyl, and m-tolyl groups

Preparation Methods

The synthesis of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Quinazoline Core: This step involves the formation of the quinazoline ring system, which can be accomplished through condensation reactions.

    Substitution Reactions:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to drug discovery and development.

    Medicine: Its unique structure and potential biological activity could make it a target for the development of new therapeutic agents.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines with different substituents. These compounds may share similar chemical properties and potential applications but differ in their specific biological activities and mechanisms of action. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and activities.

Properties

IUPAC Name

7-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2/c1-16-5-4-6-18(13-16)24-26-29-25(21-15-19(27)7-9-22(21)32(26)31-30-24)28-12-11-17-14-20(33-2)8-10-23(17)34-3/h4-10,13-15H,11-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHRCADYBEDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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